N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3,4]thiadiazoles, have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is involved in cell growth and differentiation. It is often overexpressed in cancer cells, making it a common target for anticancer drugs .
Mode of Action
These compounds likely interact with their targets, such as EGFR, to inhibit their function, thereby preventing cell growth and proliferation .
Biochemical Pathways
Given the potential targeting of egfr, it can be inferred that the compound may affect pathways related tocell growth and differentiation . Inhibition of EGFR can disrupt these pathways, leading to reduced cell proliferation and potentially inducing apoptosis .
Result of Action
Related compounds have been shown to exhibitantiproliferative effects against various cancer cell lines . This suggests that N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide may also have potential anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is its high potency and selectivity, which allows for effective inhibition of BTK at low concentrations. This makes it a valuable tool for studying the role of BTK in cancer biology and for developing new cancer therapies. However, one limitation of this compound is its relatively narrow spectrum of activity, which may limit its effectiveness against certain types of cancer.
Zukünftige Richtungen
There are several potential future directions for the development of N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide and related compounds. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, which could help to identify patients who are most likely to benefit from this treatment. Another area of interest is the combination of this compound with other cancer therapies, such as immune checkpoint inhibitors, to enhance the effectiveness of these treatments. Finally, there is ongoing research into the development of more potent and selective BTK inhibitors that could overcome the limitations of current drugs.
Synthesemethoden
The synthesis of N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide involves a series of chemical reactions, starting with the preparation of the imidazole ring and the thiazole ring. These two rings are then combined to form the core structure of the molecule, which is then modified by the addition of various functional groups to improve its potency and selectivity.
Wissenschaftliche Forschungsanwendungen
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide has been extensively studied in preclinical models of cancer, where it has shown promising results in inhibiting the growth and spread of various types of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
N-butyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-2-3-8-18-15(21)14-10-22-16-19-13(9-20(14)16)11-4-6-12(17)7-5-11/h4-7,9-10H,2-3,8H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCUCGOPAMVROI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.